molecular formula C16H15N3O3S B2650427 N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide CAS No. 1904066-76-7

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2650427
CAS No.: 1904066-76-7
M. Wt: 329.37
InChI Key: UNCKPMFUJZVTII-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features both isoxazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.

    Formation of the Thiazole Ring: Similarly, the thiazole ring can be synthesized from appropriate starting materials.

    Coupling Reactions: The isoxazole and thiazole intermediates can be coupled to a benzamide backbone through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under certain conditions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the functional groups present in the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide: can be compared with other compounds containing isoxazole or thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKPMFUJZVTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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